4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate
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Overview
Description
4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group and a dibenzo[b,e][1,4]diazepin moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as triethylamine and solvents like ethanol . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The acetate moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrazine derivatives, triethylamine, and various solvents . The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group and the dibenzo[b,e][1,4]diazepin moiety can bind to various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar compounds include other nitrophenyl derivatives and dibenzo[b,e][1,4]diazepin analogs. Compared to these compounds, 4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties . Similar compounds include:
- 4-nitrophenyl derivatives
- Dibenzo[b,e][1,4]diazepin analogs
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(6,9,9-trimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetate |
InChI |
InChI=1S/C24H25N3O5/c1-15-23-19(12-24(2,3)13-21(23)28)25-18-6-4-5-7-20(18)26(15)14-22(29)32-17-10-8-16(9-11-17)27(30)31/h4-11,15,25H,12-14H2,1-3H3 |
InChI Key |
XUJMEDDEDMTWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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